molecular formula C5H11N3 B12503361 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine

Cat. No.: B12503361
M. Wt: 113.16 g/mol
InChI Key: NMWJNUYCZYGPMO-UHFFFAOYSA-N
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Description

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine: is a chemical compound with the molecular formula C5H11N3 and a molecular weight of 113.16 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is typically a white to pale yellow solid and is known for its high chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1-propanamine with 3-methyl-3H-diazirine . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine primarily involves the activation of the diazirine ring by UV light. Upon activation, the diazirine ring forms a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the covalent modification of nearby molecules . This reactivity makes the compound a valuable tool for studying molecular interactions and labeling biomolecules .

Comparison with Similar Compounds

Uniqueness: 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine is unique due to its amine group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful for applications in photoaffinity labeling and studying molecular interactions .

Properties

IUPAC Name

3-(3-methyldiazirin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c1-5(7-8-5)3-2-4-6/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWJNUYCZYGPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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